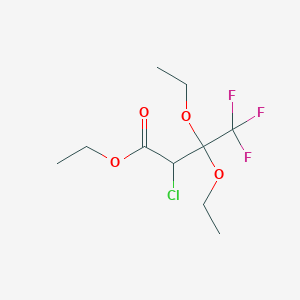![molecular formula C13H9FO B6360228 [1,1'-Biphenyl]-4-carbonyl fluoride CAS No. 2714-87-6](/img/structure/B6360228.png)
[1,1'-Biphenyl]-4-carbonyl fluoride
描述
[1,1’-Biphenyl]-4-carbonyl fluoride is an organic compound that belongs to the class of biphenyl derivatives It consists of two benzene rings connected by a single carbon-carbon bond, with a carbonyl fluoride group attached to one of the benzene rings
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of [1,1’-Biphenyl]-4-carbonyl fluoride typically involves the introduction of a carbonyl fluoride group to a biphenyl structure. One common method is the reaction of [1,1’-Biphenyl]-4-carboxylic acid with a fluorinating agent such as sulfur tetrafluoride (SF4) or diethylaminosulfur trifluoride (DAST). The reaction is usually carried out under anhydrous conditions and at low temperatures to prevent decomposition of the fluorinating agent .
Industrial Production Methods
Industrial production of [1,1’-Biphenyl]-4-carbonyl fluoride may involve large-scale fluorination processes using specialized equipment to handle the reactive and corrosive nature of fluorinating agents. The process requires stringent safety measures and controlled environments to ensure the purity and yield of the final product .
化学反应分析
Types of Reactions
[1,1’-Biphenyl]-4-carbonyl fluoride undergoes various chemical reactions, including:
Nucleophilic substitution: The carbonyl fluoride group can be replaced by nucleophiles such as amines, alcohols, or thiols, leading to the formation of corresponding amides, esters, or thioesters.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as amines, alcohols, or thiols in the presence of a base (e.g., triethylamine) under anhydrous conditions.
Reduction: Reducing agents like LiAlH4 or NaBH4 in anhydrous solvents such as tetrahydrofuran (THF) or diethyl ether.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.
Major Products Formed
Nucleophilic substitution: Amides, esters, or thioesters.
Reduction: Hydroxyl derivatives.
Oxidation: Biphenyl quinones or other oxidized derivatives.
科学研究应用
[1,1’-Biphenyl]-4-carbonyl fluoride has several applications in scientific research, including:
作用机制
The mechanism of action of [1,1’-Biphenyl]-4-carbonyl fluoride involves its reactivity towards nucleophiles and its ability to form stable adducts with various biological targets. The carbonyl fluoride group is highly electrophilic, making it susceptible to nucleophilic attack by amino acids, proteins, and other biomolecules. This reactivity can lead to the formation of covalent bonds with target molecules, potentially altering their function and activity .
相似化合物的比较
Similar Compounds
[1,1’-Biphenyl]-4-sulfonyl fluoride: Similar structure but with a sulfonyl fluoride group instead of a carbonyl fluoride group.
[1,1’-Biphenyl]-4-carboxylic acid: Precursor to [1,1’-Biphenyl]-4-carbonyl fluoride, with a carboxylic acid group instead of a carbonyl fluoride group.
Fluorobenzene: A simpler fluorinated aromatic compound with a single benzene ring.
Uniqueness
[1,1’-Biphenyl]-4-carbonyl fluoride is unique due to its combination of a biphenyl structure and a highly reactive carbonyl fluoride group. This combination imparts distinct chemical properties, making it a valuable compound for various synthetic and research applications. Its reactivity towards nucleophiles and ability to form stable adducts with biological targets set it apart from other similar compounds .
属性
IUPAC Name |
4-phenylbenzoyl fluoride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9FO/c14-13(15)12-8-6-11(7-9-12)10-4-2-1-3-5-10/h1-9H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBBFCPWRSLIXNI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9FO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601293137 | |
| Record name | [1,1′-Biphenyl]-4-carbonyl fluoride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601293137 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2714-87-6 | |
| Record name | [1,1′-Biphenyl]-4-carbonyl fluoride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2714-87-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | [1,1′-Biphenyl]-4-carbonyl fluoride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601293137 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。










![2-({[(tert-butoxy)carbonyl]amino}methyl)-3-methylbutanoic acid hydrochloride](/img/structure/B6360200.png)





